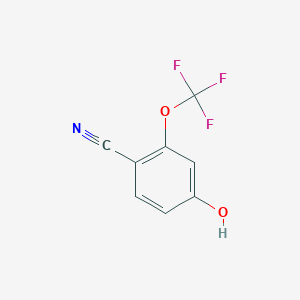

4-Hydroxy-2-(trifluoromethoxy)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydroxy-2-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H4F3NO2 . It is a white to pale cream powder .

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-2-(trifluoromethoxy)benzonitrile consists of a benzene ring substituted with a hydroxy group, a trifluoromethoxy group, and a nitrile group . The InChI key is LTYQPBYLDOCYGV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Hydroxy-2-(trifluoromethoxy)benzonitrile is a solid at room temperature . It has a molecular weight of 203.12 .Scientific Research Applications

Organic Synthesis

4-Hydroxy-2-(trifluoromethoxy)benzonitrile: is a valuable compound in organic synthesis. Its unique structure allows it to act as an intermediate in the synthesis of various organic molecules. The trifluoromethoxy group, in particular, is a desirable substituent in medicinal chemistry due to its lipophilic nature, which can improve the pharmacokinetic properties of pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, 4-Hydroxy-2-(trifluoromethoxy)benzonitrile serves as a precursor for the development of new drugs. Its hydroxy and nitrile functional groups offer versatile reactivity, enabling the formation of a wide range of therapeutic agents, including anti-inflammatory and anticancer drugs .

Material Science

This compound finds applications in material science, particularly in the development of advanced polymers and coatings. The incorporation of fluorinated compounds like 4-Hydroxy-2-(trifluoromethoxy)benzonitrile can enhance the properties of materials, making them more resistant to solvents, oils, and other chemicals .

Agricultural Chemistry

In the field of agricultural chemistry, 4-Hydroxy-2-(trifluoromethoxy)benzonitrile can be used to synthesize agrochemicals. Its structural components can contribute to the creation of new pesticides and herbicides with improved efficacy and reduced environmental impact .

Analytical Chemistry

Analytical chemists utilize 4-Hydroxy-2-(trifluoromethoxy)benzonitrile as a standard or reference compound in chromatographic analyses. Its distinct chemical signature helps in the identification and quantification of similar compounds in complex mixtures .

Environmental Science

The compound’s stability and unique chemical structure make it a candidate for environmental science research, particularly in the study of the behavior of fluorinated compounds in the environment and their potential impact on ecosystems .

Safety and Hazards

properties

IUPAC Name |

4-hydroxy-2-(trifluoromethoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO2/c9-8(10,11)14-7-3-6(13)2-1-5(7)4-12/h1-3,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYQPBYLDOCYGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)OC(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2-(trifluoromethoxy)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1375474.png)

![4-[(Dimethylamino)methyl]-3-methylaniline](/img/structure/B1375476.png)

![7-Azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B1375491.png)